![molecular formula C8H12O3 B2500117 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid CAS No. 2287272-46-0](/img/structure/B2500117.png)
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related bicyclic compounds involves various strategies. For instance, 2-Azabicyclo[2.2.0]hexane-3,5-dione is synthesized via photopyridone formation followed by mild acid hydrolysis, and its derivatives can be transformed into azetidin-2-ones, which are important building blocks for carbapenem nuclei . Similarly, enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a chiral building block for terpenoids, is synthesized through a multi-step process including reduction, esterification, separation, and oxidation, achieving an overall yield of 70% . These methods highlight the complexity and multi-step nature of synthesizing such bicyclic compounds.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often complex and can be analyzed using various spectroscopic techniques. For example, the absolute configurations of enantiomers of 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one were determined, which is crucial for understanding the compound's stereochemistry . The conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid using NMR and Monte Carlo search suggests that these molecules tend to fold into a regular helical structure in water . This type of analysis is essential for predicting the behavior of similar bicyclic compounds in biological systems.
Chemical Reactions Analysis
The chemical reactivity of bicyclic compounds can be quite diverse. For instance, the photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol leads to the formation of a methanol adduct and photo-reduced products, while irradiation in water results in Norrish type I cleavage, producing (cis-6-methyletrahydropyran-2-yl)acetic acid . Additionally, solvolyses and nitrous acid deamination of derivatives of 2-oxabicyclo[2.1.1]hexane lead to competitive displacement and fragmentation, indicating the sensitivity of these compounds to reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds like 2-oxabicyclo[2.1.1]hexane derivatives can be inferred from their structural analogs. For example, the comparison of 1H-NMR spectra confirms the endo configuration of substituents, which affects the compound's physical properties . The thermolysis and oxidation reactions of these compounds also reveal their chemical stability and reactivity, which are important for their potential applications .
Scientific Research Applications
Catalytic Oxidation in Chemical Synthesis
Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene : This research discusses the catalytic oxidation of cyclohexene, a process that yields a variety of products with different oxidation states and functional groups. While not directly mentioning your compound, the study highlights the importance of selective and controllable oxidation reactions in synthetic chemistry, which could be relevant to the synthesis or applications of the compound you're interested in (Cao et al., 2018).
Interaction with Minerals
Towards Involvement of Interactions of Nucleic Acid Bases with Minerals in the Origin of Life : This review explores how nucleic acid bases interact with minerals, highlighting the significance of chemical reactions on mineral surfaces in prebiotic chemistry. Such studies could provide context for research on 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid, especially if its interactions with minerals or its role in abiotic synthesis pathways are of interest (Michálková & Leszczynski, 2011).
Environmental Chemistry and Pollution Treatment
Treatment Options for Reclaiming Wastewater Produced by the Pesticide Industry : This paper discusses methods for treating wastewater from the pesticide industry, which often contains a range of toxic pollutants. The relevance here is on the methodologies and approaches to handling complex chemical mixtures in environmental contexts, potentially applicable to the environmental management or degradation pathways of your compound of interest (Goodwin et al., 2018).
Biological Applications and Microbial Interactions
Physiology of Acetic Acid Bacteria and Their Role in Vinegar and Fermented Beverages : This comprehensive review focuses on acetic acid bacteria, outlining their role in the production of vinegar and fermented beverages. While it doesn't directly relate to your compound, understanding the biological activities of related acidic compounds and their microbial interactions could offer insights into potential biotechnological or fermentation-based applications (Lynch et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
The compound acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor . It binds to the active site of IRAK4, inhibiting its kinase activity. This prevents the downstream signaling cascade, thereby reducing the production of inflammatory cytokines and chemokines .
Biochemical Pathways
The presence of damage-associated molecular patterns (DAMPs) after tissue damage such as stroke or traumatic brain injury (TBI) initiates signaling through the IRAK4 pathway . The inhibition of IRAK4 by 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid disrupts this signaling, leading to a reduction in the inflammatory response .
Pharmacokinetics
The compound has excellent ADME properties . It is CNS penetrant, which means it can cross the blood-brain barrier and exert its effects in the central nervous system . This is particularly important for its potential use in treating conditions like stroke and TBI, where the site of action is within the brain .
Result of Action
The inhibition of IRAK4 leads to a reduction in the production of inflammatory cytokines and chemokines . This can help to limit the feed-forward inflammatory loop that can occur after tissue damage, potentially aiding in patient recovery .
Action Environment
The action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid can be influenced by various environmental factors. For instance, the presence of DAMPs in the tissue environment can initiate the IRAK4 signaling pathway . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH .
properties
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYFDZQOPNHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

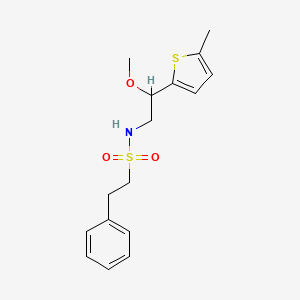
![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
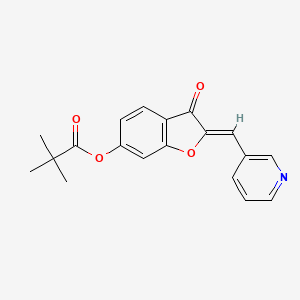
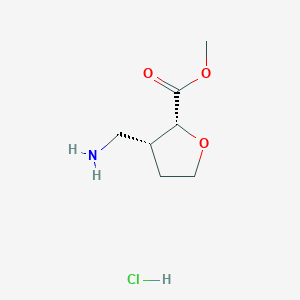


![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)
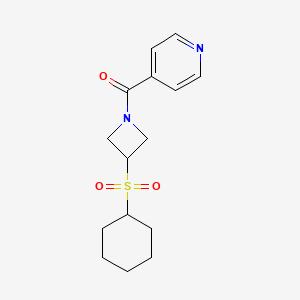
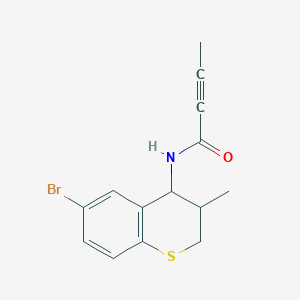
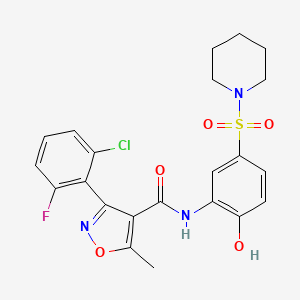
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
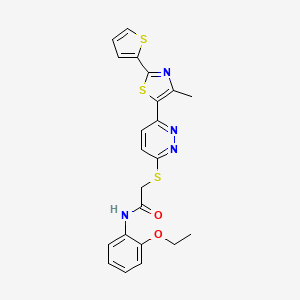
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)